Cas no 26163-11-1 (2,6-DIMETHOXYBENZENETHIOL)

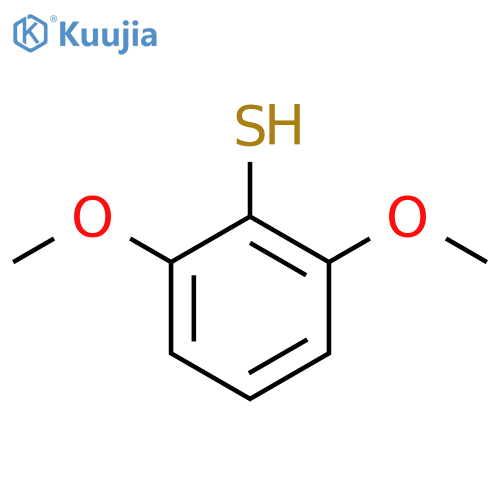

2,6-DIMETHOXYBENZENETHIOL structure

商品名:2,6-DIMETHOXYBENZENETHIOL

2,6-DIMETHOXYBENZENETHIOL 化学的及び物理的性質

名前と識別子

-

- 2,6-DIMETHOXYBENZENETHIOL

- 2,6-dimethoxybenzene-1-thiol

- 2,6-dimethoxythiophenol

- Benzenethiol,2,6-dimethoxy

- DTXSID10452399

- CS-0309313

- Benzenethiol, 2,6-dimethoxy-

- BBA16311

- 26163-11-1

- AKOS006290618

- EN300-173521

- A937218

- AT20891

- Z1198177412

- SCHEMBL1402629

-

- MDL: MFCD08437611

- インチ: InChI=1S/C8H10O2S/c1-9-6-4-3-5-7(10-2)8(6)11/h3-5,11H,1-2H3

- InChIKey: XFYHALUXZFWGQO-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C(=CC=C1)OC)S

計算された属性

- せいみつぶんしりょう: 170.04000

- どういたいしつりょう: 170.04015073g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 19.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- PSA: 57.26000

- LogP: 1.99250

2,6-DIMETHOXYBENZENETHIOL セキュリティ情報

2,6-DIMETHOXYBENZENETHIOL 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,6-DIMETHOXYBENZENETHIOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-173521-10.0g |

2,6-dimethoxybenzene-1-thiol |

26163-11-1 | 95% | 10g |

$1593.0 | 2023-05-03 | |

| TRC | D462075-50mg |

2,6-Dimethoxybenzenethiol |

26163-11-1 | 50mg |

$ 95.00 | 2022-06-05 | ||

| Enamine | EN300-173521-0.5g |

2,6-dimethoxybenzene-1-thiol |

26163-11-1 | 95% | 0.5g |

$271.0 | 2023-09-20 | |

| 1PlusChem | 1P002SEN-100mg |

Benzenethiol, 2,6-dimethoxy- |

26163-11-1 | 95% | 100mg |

$178.00 | 2023-12-18 | |

| 1PlusChem | 1P002SEN-10g |

Benzenethiol, 2,6-dimethoxy- |

26163-11-1 | 95% | 10g |

$2031.00 | 2023-12-18 | |

| A2B Chem LLC | AB29327-5g |

Benzenethiol, 2,6-dimethoxy- |

26163-11-1 | 95% | 5g |

$1167.00 | 2024-04-20 | |

| Ambeed | A529729-10g |

2,6-Dimethoxybenzenethiol |

26163-11-1 | 97% | 10g |

$3958.0 | 2024-04-20 | |

| A2B Chem LLC | AB29327-100mg |

Benzenethiol, 2,6-dimethoxy- |

26163-11-1 | 95% | 100mg |

$139.00 | 2024-04-20 | |

| 1PlusChem | 1P002SEN-50mg |

Benzenethiol, 2,6-dimethoxy- |

26163-11-1 | 95% | 50mg |

$140.00 | 2023-12-18 | |

| Aaron | AR002SMZ-1g |

Benzenethiol, 2,6-dimethoxy- |

26163-11-1 | 95% | 1g |

$536.00 | 2025-01-21 |

2,6-DIMETHOXYBENZENETHIOL 関連文献

-

1. Reactivities of 2,6-dimethoxyphenyl methyl sulfide, selenide and telluride with their onium saltsMasahiro Asahara,Takuya Morikawa,Shin-ichi Nobuki,Tatsuo Erabi,Masanori Wada J. Chem. Soc. Perkin Trans. 2 2001 1899

-

Nicolas Busatto,Joseph L. Keddie,Peter J. Roth Polym. Chem. 2020 11 704

-

Nicolas Busatto,Joseph L. Keddie,Peter J. Roth Polym. Chem. 2020 11 704

26163-11-1 (2,6-DIMETHOXYBENZENETHIOL) 関連製品

- 7217-59-6(2-Methoxybenzenethiol)

- 1483-27-8(2,5-Dimethoxythiophenol)

- 18906-37-1(2,4-Dimethoxythiophenol)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26163-11-1)2,6-DIMETHOXYBENZENETHIOL

清らかである:99%

はかる:10g

価格 ($):3562.0